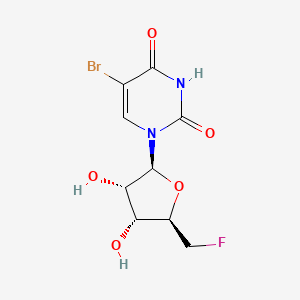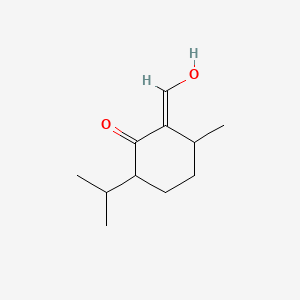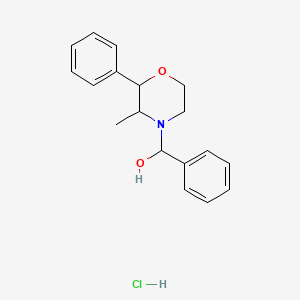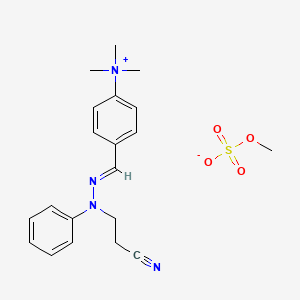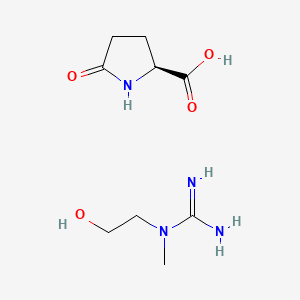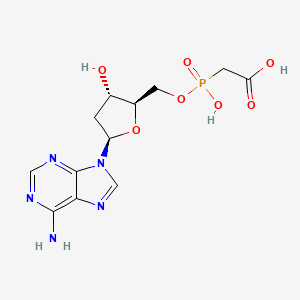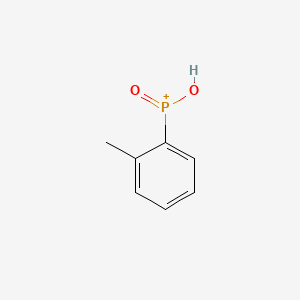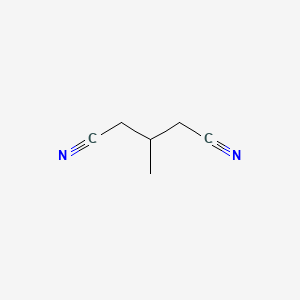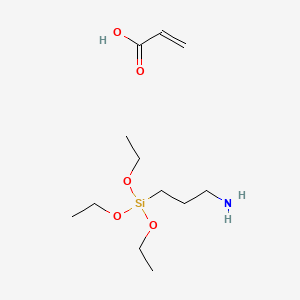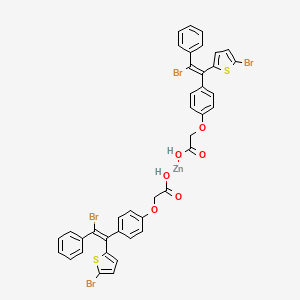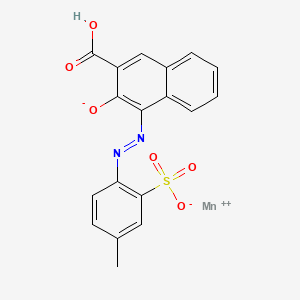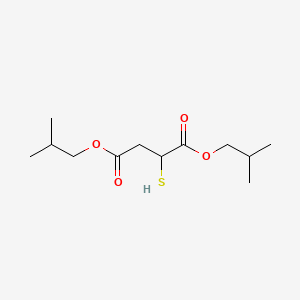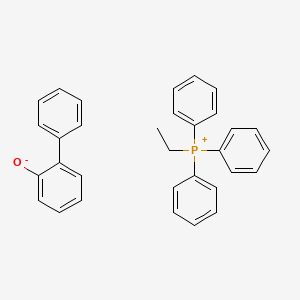
ethyl(triphenyl)phosphanium;2-phenylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(triphenyl)phosphanium;2-phenylphenolate is a chemical compound with the molecular formula C32H29OP. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is a salt formed from ethyl(triphenyl)phosphanium and 2-phenylphenolate, and it has a molecular weight of 460.54600 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2-phenylphenolate typically involves the reaction of ethyltriphenylphosphonium bromide with 2-phenylphenol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(triphenyl)phosphanium;2-phenylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of ethyl(triphenyl)phosphanium derivatives.
Substitution: Formation of substituted phenolate compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl(triphenyl)phosphanium;2-phenylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of ethyl(triphenyl)phosphanium;2-phenylphenolate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyltriphenylphosphonium bromide: A similar compound used as a phase transfer catalyst and in organic synthesis.
Triphenylphosphine: A widely used reagent in organic synthesis and as a ligand for transition metal complexes.
Uniqueness
Ethyl(triphenyl)phosphanium;2-phenylphenolate is unique due to its specific combination of ethyl(triphenyl)phosphanium and 2-phenylphenolate, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93840-98-3 |
|---|---|
Molekularformel |
C32H29OP |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
ethyl(triphenyl)phosphanium;2-phenylphenolate |
InChI |
InChI=1S/C20H20P.C12H10O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2H2,1H3;1-9,13H/q+1;/p-1 |
InChI-Schlüssel |
HZZUUFNTNJULAN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



